Avidin Binding Affinity
PEGylation of biotin with a 3400 g/mol PEG chain (representative of common Biotin-PEG-OH variants) increases the equilibrium dissociation constant (Kd) for avidin binding to approximately 10⁻⁸ M, compared to 10⁻¹⁵ M for unmodified biotin, representing a 10⁷-fold reduction in affinity [1]. This attenuation is attributed to steric hindrance imposed by the PEG chain, which can be tuned by varying PEG molecular weight. Notably, the stoichiometry of PEGylated biotin (MW 3400) binding to avidin is 4:1, identical to native biotin, indicating that each avidin tetramer can still accommodate four PEGylated biotin molecules despite the reduced affinity [1].
| Evidence Dimension | Equilibrium Dissociation Constant (Kd) for Avidin Binding |
|---|---|
| Target Compound Data | Kd ≈ 10⁻⁸ M (PEGylated biotin, MW 3400 g/mol) |
| Comparator Or Baseline | Kd ≈ 10⁻¹⁵ M (Native biotin) |
| Quantified Difference | 10⁷-fold increase in Kd (reduced affinity) |
| Conditions | Avidin binding assay; biotin-PEG conjugate with PEG MW 3400 g/mol; pH 7.4 buffer |
Why This Matters
This quantifies the trade-off between PEG-mediated solubility enhancement and binding affinity, enabling informed selection of PEG chain length for applications requiring balanced steric accessibility and avidin capture efficiency.
- [1] Ke, S., Wright, J. C., & Kwon, G. S. (2007). Intermolecular interaction of avidin and PEGylated biotin. Bioconjugate Chemistry, 18(6), 2109-2114. View Source
